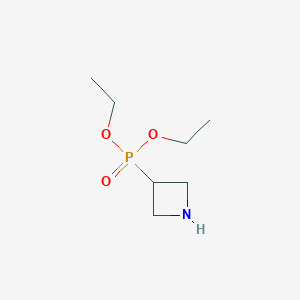![molecular formula C8H14ClNO2 B1529133 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride CAS No. 1523606-22-5](/img/structure/B1529133.png)
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
Descripción general
Descripción
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . This compound is part of the spirocyclic family, characterized by a unique structure where two rings are connected through a single atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
The synthesis of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves several routes. One common method includes the annulation of the cyclopentane ring and the four-membered ring . These methods utilize readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications, making the process efficient for industrial production .
Análisis De Reacciones Químicas
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Aplicaciones Científicas De Investigación
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparación Con Compuestos Similares
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride can be compared with other spirocyclic compounds such as:
5-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride: Similar in structure but differs in the position of the carboxylic acid group.
2-Oxa-5-azaspiro[3.4]octane oxalate: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties.
1-Azaspiro[4.4]nonane hydrochloride: Features a larger spirocyclic ring, resulting in distinct reactivity and applications.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
5-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(5-6)2-1-3-9-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWBXEUCKHQFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-22-5 | |
| Record name | 5-Azaspiro[3.4]octane-2-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride](/img/structure/B1529054.png)

![(1R,5S,6r)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1529060.png)

![N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride](/img/structure/B1529064.png)






![tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1529073.png)
